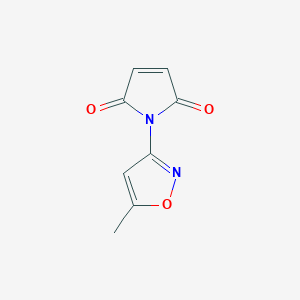

1-(5-Metilisoxazol-3-il)-1H-pirrol-2,5-diona

Descripción general

Descripción

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrole ring fused with a dione and an isoxazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It has shown promise as an antibacterial and antifungal agent.

Industry: It is used in the production of rubber chemicals as an anti-reversion agent.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with an isoxazole moiety have been found to exhibit a wide spectrum of biological activities . They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Mode of Action

The substitution of various groups on the isoxazole ring has been found to impart different activities

Biochemical Pathways

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that multiple pathways might be influenced .

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that the compound might induce various cellular responses .

Action Environment

A study on a related compound, n1, n3 -bis (5-methylisoxazol-3-yl)malonamide, suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Análisis Bioquímico

Biochemical Properties

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to interact with glutathione S-transferase, an enzyme that plays a key role in detoxification processes. The interaction between 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- and glutathione S-transferase involves the formation of a covalent bond, which enhances the enzyme’s activity and facilitates the detoxification of harmful substances .

Cellular Effects

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- has been shown to exert significant effects on various types of cells and cellular processes. In particular, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- can reduce inflammation and promote apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory prostaglandins. This inhibition occurs through the binding of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- to the active site of COX-2, preventing the enzyme from catalyzing its reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing inflammation and promoting cell survival. At high doses, it can cause toxic or adverse effects, including damage to the liver and kidneys. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations .

Metabolic Pathways

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion. Additionally, 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- can influence metabolic flux and alter the levels of key metabolites, such as glutathione and reactive oxygen species .

Transport and Distribution

Within cells and tissues, 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been shown to bind to albumin, a major transport protein in the blood, which facilitates its distribution to various tissues. The localization and accumulation of this compound within cells can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity .

Subcellular Localization

The subcellular localization of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, it can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For instance, phosphorylation of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- can direct it to the mitochondria, where it can influence mitochondrial function and energy production .

Métodos De Preparación

The synthesis of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- typically involves multiple steps. One common method includes the reaction of N-substituted amidrazones with 2,3-dimethylmaleic anhydride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride

Comparación Con Compuestos Similares

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- can be compared with other similar compounds such as:

- 3-methyl-1H-pyrrole-2,5-dione

- 3,4-dimethyl-1H-pyrrole-2,5-dione

- 3,4-diethyl-1H-pyrrole-2,5-dione

- 3,4-diphenyl-1H-pyrrole-2,5-dione These compounds share the pyrrole-2,5-dione core but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- lies in its isoxazole ring, which imparts distinct biological activities and chemical reactivity.

Propiedades

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTXKXDQFNORIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384078 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89143-12-4 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)

![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)

![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)